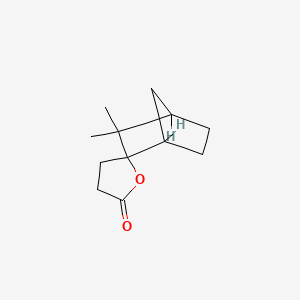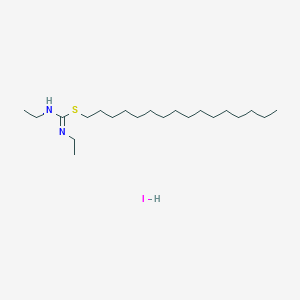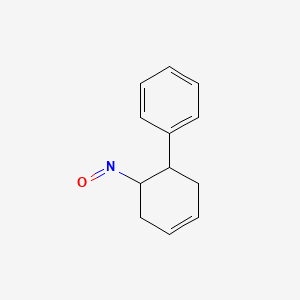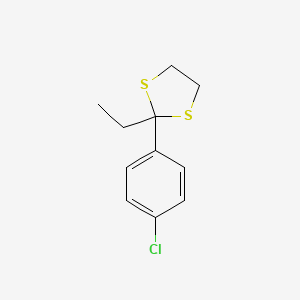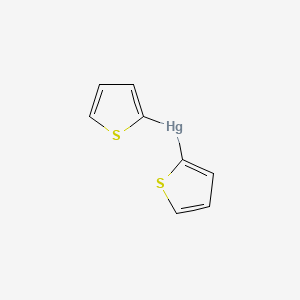
Dithiophen-2-ylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithiophen-2-ylmercury is an organomercury compound with the molecular formula C₈H₆HgS₂. It consists of two thiophene rings bonded to a central mercury atom. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of mercury in this compound makes it of particular interest in various fields of research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dithiophen-2-ylmercury can be synthesized through the reaction of thiophene with mercuric acetate in the presence of a suitable solvent. The reaction typically proceeds as follows:
- Dissolve thiophene in a solvent such as ethanol.
- Add mercuric acetate to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with ethanol to obtain this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Dithiophen-2-ylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds and thiophene derivatives.
Reduction: Reduction reactions can convert this compound to mercury metal and thiophene.
Substitution: The thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) compounds and oxidized thiophene derivatives.
Reduction: Mercury metal and thiophene.
Substitution: Substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Dithiophen-2-ylmercury has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organomercury compounds and thiophene derivatives.
Biology: The compound’s interactions with biological molecules are studied to understand the effects of mercury on living organisms.
Medicine: Research is conducted to explore potential therapeutic applications and toxicity of organomercury compounds.
Industry: this compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which dithiophen-2-ylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing molecules, leading to the disruption of biological processes. The thiophene rings may also play a role in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmercury: Consists of two phenyl rings bonded to a mercury atom.
Dimethylmercury: Contains two methyl groups bonded to a mercury atom.
Diethylmercury: Contains two ethyl groups bonded to a mercury atom.
Uniqueness
Dithiophen-2-ylmercury is unique due to the presence of thiophene rings, which impart distinct electronic and chemical properties compared to other organomercury compounds
Propiedades
Número CAS |
5980-89-2 |
|---|---|
Fórmula molecular |
C8H6HgS2 |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
dithiophen-2-ylmercury |
InChI |
InChI=1S/2C4H3S.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |
Clave InChI |
BGAMFVJMCJIQCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)[Hg]C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


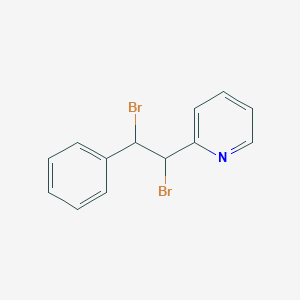
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
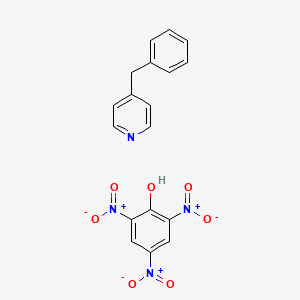
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

